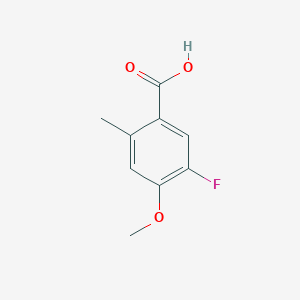

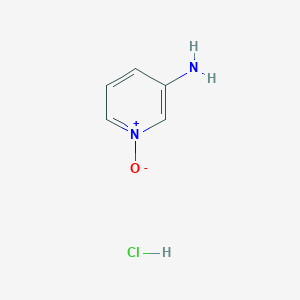

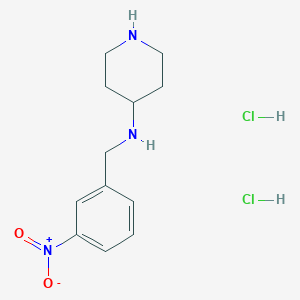

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, or 4-chlorophenyl-3,5-dimethylpyrazole-4-carbaldehyde, is a heterocyclic aldehyde that is used in the synthesis of various compounds, including drugs, pesticides, and dyes. It is a colorless crystalline solid with a molecular weight of 206.58 g/mol, a melting point of 90-92 °C, and a boiling point of 310-312 °C. 4-chlorophenyl-3,5-dimethylpyrazole-4-carbaldehyde is a versatile compound that has a wide range of applications in the pharmaceutical and agricultural industries.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles : The formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, including 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, has been achieved through the Vilsmeier-Haack reaction. This method is a significant process in the synthesis of 4-formyl derivatives (Attaryan et al., 2006).

Rapid Synthesis of Highly Functionalized Novel Symmetric 1,4-Dihydropyridines : A series of novel symmetric 1,4-dihydropyridines, bearing a pyrazole moiety, were synthesized using a variation of the classical Hantzsch synthesis. This involved the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-amino crotononitrile (Thakrar et al., 2012).

Synthesis of 4-Indazolyl-1,3,4-trisubstituted Pyrazole Derivatives : Novel 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives were synthesized by condensing 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone through Knoevenagel/Michael/aldol reactions (Hote & Lokhande, 2014).

Synthesis of Novel 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-2-alkyloxy-6-substituted Pyridine-3-carbonitriles : New compounds with pyrenyl-pyrazole functions were synthesized by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with methyl aryl ketones (Khalifa et al., 2017).

Chemical Properties and Reactions

Vilsmeier-Haack Reaction and X-Ray Structure Determination : The Vilsmeier-Haack reaction was employed in the synthesis of various pyrazole compounds, including those with fluorophenyl and chlorophenyl substituents. The structures of these compounds were determined using X-ray crystal structure analysis (Loh et al., 2013).

Antimicrobial and Anticancer Properties of Novel Pyrazole Derivatives : Novel pyrazole derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their antimicrobial and anticancer activities, demonstrating significant potential in these areas (Hafez et al., 2016).

Synthesis and Evaluation of Antioxidant and Anti-inflammatory Activity : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The study revealed significant biological activities, suggesting potential therapeutic applications (Sudha et al., 2021).

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to their antileishmanial and antimalarial activities . For instance, one of the compounds displayed superior antipromastigote activity that was significantly more active than the standard drugs .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways leading to their observed pharmacological effects .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

It’s known that pyrazole derivatives can have significant antileishmanial and antimalarial effects .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, temperature, ph, and light exposure .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXADITRBANJNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-[(4-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2962259.png)

![1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2962261.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2962264.png)

![1'-((5-fluoro-2-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2962268.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2962274.png)